molecular formula C15H14N2OS B5271681 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine

2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B5271681
M. Wt: 270.4 g/mol
InChI Key: WTJXNVMGTSWBDY-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furo[2,3-d]pyrimidine core with benzylsulfanyl and dimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine can be achieved through various synthetic routes. One efficient method involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid and convenient synthetic route to prepare a variety of furo[2,3-d]pyrimidine derivatives, including this compound.

Chemical Reactions Analysis

2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate, olefins, benzaldehydes, and isocyanides . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins can yield furo[2,3-d]pyrimidinediones .

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as receptor tyrosine kinases and microtubules . By inhibiting these targets, the compound can disrupt key cellular processes, leading to its observed biological effects. The specific pathways involved in its mechanism of action may vary depending on the biological context and target cells.

Comparison with Similar Compounds

2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as 2,6-dimethylfuro[2,3-d]pyrimidines and thioxofuro[2,3-d]pyrimidinones These compounds share a similar furo[2,3-d]pyrimidine core but differ in their substituents and specific biological activities

Properties

IUPAC Name

2-benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-8-13-11(2)16-15(17-14(13)18-10)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJXNVMGTSWBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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